molecular formula C24H27N3O3 B2631839 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine CAS No. 1775461-82-9

4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine

Cat. No. B2631839
CAS RN: 1775461-82-9
M. Wt: 405.498
InChI Key: XURVXKVHFAFKLD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound and its derivatives have been synthesized as part of research into novel chemical entities with potential biological activities. For example, derivatives have been synthesized to explore antimicrobial activities, indicating a broader interest in their application for drug discovery (Bektaş et al., 2007; Kumara et al., 2017).
  • Crystal Structure and DFT Calculations : Crystal structure studies and density functional theory (DFT) calculations of novel derivatives have been conducted to understand their molecular configurations and reactive sites, indicating their potential for specific biological interactions (Kumara et al., 2017).

Biological Activities

  • Antimicrobial Activities : Several studies have demonstrated the antimicrobial potential of these compounds, with some showing good or moderate activities against various microorganisms. This suggests their possible application in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
  • Antioxidant Activity : The antioxidant potential of derivatives has also been investigated, with findings indicating that some compounds exhibit significant radical scavenging activities. This opens avenues for their use in conditions associated with oxidative stress (Mallesha et al., 2014).

Molecular Docking and SAR Studies

  • Molecular Docking Studies : Some compounds have been subjected to molecular docking studies to evaluate their binding affinities to biological targets, which aids in understanding their mechanism of action and optimizing their structures for enhanced activity (Karayel, 2021).
  • Structure-Activity Relationship (SAR) Studies : SAR studies have been carried out to develop insights into how structural modifications impact biological activities, guiding the design of more potent and selective agents (Sangshetti & Shinde, 2011).

Future Directions

Given the presence of functional groups that are common in pharmaceutical compounds, this compound could potentially be studied for various biological activities. Future research could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

1-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-9-5-8-20(17-21)24-25-22(30-26-24)16-19-12-14-27(15-13-19)23(28)11-10-18-6-3-2-4-7-18/h2-9,17,19H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVXKVHFAFKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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